molecular formula C13H15N5O2 B11700789 3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11700789
M. Wt: 273.29 g/mol
InChI Key: SETXINSDBKUEDN-RIYZIHGNSA-N
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Description

3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with an ethoxybenzylidene hydrazinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,2,4-triazin-5-one under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to improve the yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethoxybenzylidene)hydrazinyl-4,6-dimethyl-1,3,5-triazine
  • 4-(2-ethoxybenzylidene)hydrazinyl-6-morpholino-1,3,5-triazine

Uniqueness

3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an ethoxybenzylidene hydrazinyl group with a triazine ring and a methyl group makes it distinct from other triazine derivatives.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

3-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15N5O2/c1-3-20-11-7-5-4-6-10(11)8-14-17-13-15-12(19)9(2)16-18-13/h4-8H,3H2,1-2H3,(H2,15,17,18,19)/b14-8+

InChI Key

SETXINSDBKUEDN-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C

Origin of Product

United States

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